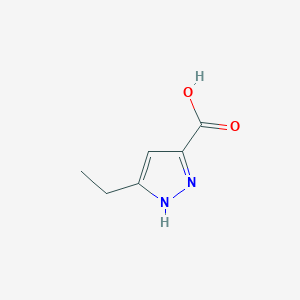

5-ethyl-1H-pyrazole-3-carboxylic Acid

説明

Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

The pyrazole nucleus is a cornerstone in the development of new synthetic compounds. nih.gov Its derivatives are a class of N-heterocyclic compounds that have demonstrated wide-ranging applicability in medicine, agriculture, and materials science. mdpi.comglobalresearchonline.net The ability to modify the pyrazole ring at various positions allows chemists to fine-tune the biological and physical properties of the resulting molecules. researchgate.netingentaconnect.com This has led to the successful commercialization of numerous pyrazole analogues. researchgate.net

Contributions to Medicinal Chemistry Research

In medicinal chemistry, pyrazole derivatives are recognized for their broad spectrum of pharmacological activities. researchgate.netresearchgate.net The pyrazole scaffold is a key component in many approved drugs. nih.gov The structural framework of pyrazole allows it to interact with various biological targets, leading to therapeutic effects such as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. globalresearchonline.netingentaconnect.comeurekaselect.commdpi.com For instance, celecoxib, a well-known anti-inflammatory drug, and sildenafil, used for erectile dysfunction, both feature a pyrazole core, demonstrating the scaffold's success in drug discovery. nih.gov Pyrazole carboxylic acid derivatives, in particular, are noted for their significant biological activities and are a major focus in the synthesis of new therapeutic agents. ingentaconnect.comeurekaselect.com

Applications in Agrochemical Research and Development

The pyrazole ring is a critical structural motif in the agrochemical industry. nih.gov Pyrazole carboxamides, a class derived from pyrazole carboxylic acids, are widely used in crop protection. nih.gov These compounds have been developed into effective fungicides, herbicides, and insecticides. nih.govslideshare.net For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in several commercial fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). wikipedia.org This highlights the importance of the pyrazole carboxylic acid structure in designing new agents to protect agricultural production from various pathogens and pests. scielo.brnih.gov Derivatives like 1H-pyrazole-5-carboxylic acids have been synthesized and tested for their insecticidal properties, with some showing significant activity against pests like Aphis fabae. d-nb.info

Relevance in Advanced Materials Science Investigations

The applications of pyrazole derivatives extend into materials science. researchgate.net Their unique structures are utilized in the creation of dyes, and more recently, in the development of advanced materials such as energetic compounds. slideshare.netconsensus.app Nitrogen-rich pyrazoles, particularly nitrated derivatives, are explored for their potential as eco-friendly explosives, propellants, and pyrotechnics due to the high amount of energy stored in their structures. consensus.app The ability of pyrazoles to coordinate with metal ions also makes them useful in creating metal-organic frameworks (MOFs) and other coordination polymers with specific electronic or photophysical properties. researchgate.net

Role in Biochemical Pathway Studies

Pyrazole and its derivatives serve as valuable tools for studying biochemical pathways. Pyrazole itself is known to be an inhibitor of the alcohol dehydrogenase enzyme. wikipedia.org In research, pyrazole derivatives are designed to target specific enzymes to understand their function and to identify potential therapeutic targets. For example, various pyrazole carboxylates have been synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for the malaria parasite, to develop new antimalarial drugs. nih.gov Their ability to inhibit or modulate the activity of key proteins like kinases makes them instrumental in cellular and molecular biology research. acs.org

Overview of Research Trajectories for 5-Ethyl-1H-pyrazole-3-carboxylic Acid

While direct and extensive research focusing solely on this compound is limited in readily available literature, its significance can be inferred from research on closely related structures. The compound is commercially available, indicating its use as a chemical intermediate or building block in the synthesis of more complex molecules for various research applications. chemscene.comalchempharmtech.com Research on related compounds, such as 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, an intermediate for the acaricide Tebufenpyrad, suggests that the ethyl- and carboxylic acid-substituted pyrazole core is of interest, particularly in agrochemical development. google.com

Historical Perspectives in Pyrazole Carboxylic Acid Research

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.org The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). chemhelpasap.comjk-sci.com This foundational reaction has been modified over the decades to create a vast library of substituted pyrazoles. acs.org

The synthesis of pyrazole carboxylic acids often involves the reaction of diketoesters or related compounds with hydrazine. nih.gov For example, a general method for creating ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves reacting a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative with hydrazine hydrate (B1144303). nih.gov The synthesis of a closely related compound, 5-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through the oxidation of 3,5-dimethylpyrazole (B48361) or the hydrolysis of its corresponding ethyl ester. chemicalbook.com These historical and established synthetic routes provide the framework through which compounds like this compound and its derivatives can be prepared for further investigation. tdcommons.orggoogle.com

Current Trends and Emerging Research Avenues

Contemporary research on this compound and its close structural analogs is primarily focused on its utility as a versatile synthetic intermediate for creating novel compounds with potential applications in medicinal chemistry and agrochemicals. The exploration of its derivatives is revealing a landscape rich with biological potential, from antimicrobial to targeted therapeutic activities.

Key Role as a Synthetic Building Block

The structure of this compound makes it a valuable precursor in organic synthesis. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the pyrazole ring's nitrogen atoms offer sites for further substitution. researchgate.net This versatility allows for the construction of diverse molecular libraries.

A closely related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, is noted for its role as a molecular fragment in the synthesis of various heterocyclic compounds. google.com Similarly, other substituted pyrazole carboxylic acids serve as crucial intermediates in the production of complex commercial products. For instance, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of the pesticide Cyclaniliprole. chemicalbook.com This highlights the trend of using substituted pyrazole carboxylic acids as foundational scaffolds for high-value chemical entities. The synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid, a near analog to the ethyl variant, is also well-documented, typically involving the hydrolysis of its corresponding ethyl ester. chemicalbook.com

Emerging Applications in Medicinal Chemistry

The pyrazole carboxylic acid moiety is a cornerstone in the design of new therapeutic agents due to its wide range of biological activities. eurekaselect.com Research into derivatives of this scaffold has uncovered promising leads in several disease areas. While direct research on the 5-ethyl derivative is emerging, extensive studies on analogous compounds provide strong indicators of its potential.

Antimicrobial and Antifungal Activity: Derivatives of 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated significant antimicrobial properties. For example, specific ethyl ester derivatives have shown activity against various bacteria and fungi, with some compounds exhibiting potency comparable to or greater than established drugs like ampicillin (B1664943) and fluconazole (B54011). nih.gov One derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than fluconazole against C. parapsilosis. nih.gov

Anticancer Research: The pyrazole core is present in several anticancer agents. nih.govmdpi.com Research on pyrazole derivatives has identified compounds with cytotoxic potential against various cancer cell lines. nih.govnih.gov For example, derivatives of 1,3,4-trisubstituted pyrazoles have shown inhibitory effects on cell lines such as MCF7 (breast cancer). nih.gov

Targeted Enzyme Inhibition: 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumor growth. nih.gov This suggests that the pyrazole-3-carboxylic acid scaffold can be tailored to achieve selective inhibition of specific enzymes.

Other Therapeutic Areas: The versatility of the pyrazole scaffold extends to other therapeutic targets. Derivatives of 5-substituted-1H-pyrazole-3-carboxylic acid are explored as nicotinic acid receptor agonists for treating dyslipidemia. google.com Furthermore, related pyrazole structures have been investigated as endothelin-1 (B181129) antagonists and for their potential in treating malaria. nih.govnih.gov

The table below summarizes the biological activities observed in compounds structurally related to this compound.

| Compound Class/Derivative | Biological Activity | Research Finding |

| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | Antimicrobial, Antifungal | Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate showed higher activity against C. parapsilosis than the reference drug fluconazole. nih.gov |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | Carbonic Anhydrase Inhibition | Demonstrated selective inhibition of tumor-associated hCA isoforms IX and XII over cytosolic isoforms I and II. nih.gov |

| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives | Endothelin-1 Antagonism | Certain derivatives showed potency comparable to the control drug bosentan (B193191) in preventing endothelin-1-induced effects. nih.gov |

| 5-substituted-1H-pyrazole-3-carboxylic acid derivatives | Dyslipidemia Treatment | Investigated as nicotinic acid receptor RUP25 agonists. google.com |

| N-Aryl-1H-Pyrazole-4-Carboxylates | Antimalarial | Investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). nih.gov |

Potential in Agrochemicals

The pyrazole ring is a well-established component in many commercial pesticides, including fungicides, herbicides, and insecticides. google.com The development of pyrazole-based agrochemicals is a significant research trend. For instance, 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, an isomer of the title compound, is noted for its utility in developing herbicides and fungicides. chemimpex.com The commercial success of insecticides like Tebufenpyrad and Chlorantraniliprole, which contains a pyrazole carboxamide core, underscores the importance of this chemical class in agriculture. The use of a pyrazole-5-carboxylic acid derivative to synthesize the pesticide Cyclaniliprole further solidifies this trend. chemicalbook.com This indicates a strong potential for this compound to serve as a scaffold for new, effective crop protection agents.

Structure

2D Structure

特性

IUPAC Name |

5-ethyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-3-5(6(9)10)8-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQYJWRMYFJLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406774 | |

| Record name | 3-Ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-59-2 | |

| Record name | 5-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 5-Ethyl-1H-pyrazole-3-carboxylic Acid and Related Analogsbeilstein-journals.orggoogle.comresearchgate.netrsc.orgchemicalbook.comnih.govchemhelpasap.comresearchgate.netorganic-chemistry.org

The preparation of this compound and its analogs is primarily achieved through the construction of the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms. chemhelpasap.comresearchgate.net The most classical and widely used method for forming the pyrazole core is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgchemhelpasap.comjk-sci.com Variations of this core reaction, followed by functional group manipulations, form the basis of most synthetic routes.

Conventional Multistep Synthesis Approachesbeilstein-journals.orggoogle.comchemicalbook.comnih.govorganic-chemistry.orgresearchgate.netnih.gov

Traditional syntheses are characterized by a stepwise process where intermediates are typically isolated and purified at each stage. This approach allows for careful control over each transformation, involving condensation and cyclization to form the heterocyclic ring, followed by esterification and hydrolysis to yield the final carboxylic acid.

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a compound with a 1,3-dicarbonyl moiety. beilstein-journals.orgnih.gov To obtain a 5-ethyl-3-carboxy-substituted pyrazole, the synthesis typically begins with a β-ketoester, such as a derivative of 2,4-dioxohexanoic acid.

The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups (typically the more reactive ketone) to form a hydrazone intermediate. chemhelpasap.com Subsequent intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group (the ester), followed by dehydration, results in the formation of the stable, aromatic pyrazole ring. chemhelpasap.com

A common synthetic pathway involves the Claisen condensation of an appropriate ketone with diethyl oxalate (B1200264) to generate the necessary 1,3-dicarbonyl precursor in situ. nih.govumich.edu For instance, the reaction of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine hydrate (B1144303) in the presence of glacial acetic acid yields the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. nih.gov This method can be adapted to produce the 5-ethyl analog by starting with an appropriate precursor. The reaction is regioselective, governed by the differing reactivity of the two carbonyl groups. rsc.org

Table 1: Examples of Condensation/Cyclization Reactions for Pyrazole Synthesis

| Starting 1,3-Dicarbonyl Compound | Hydrazine Source | Product | Reference(s) |

|---|---|---|---|

| Substituted Ethyl-2,4-dioxo-4-phenylbutanoate | Hydrazine Hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | researchgate.net, nih.gov |

| Ethyl Benzoylacetate | Phenylhydrazine | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | chemhelpasap.com |

| 1,3-Diketones | Substituted Hydrazines | Substituted Pyrazoles | nih.gov, nih.gov |

Esterification is a key step when the synthetic route produces the pyrazole carboxylic acid before the final desired ester form, or when converting from one ester to another. For pyrazole-3-carboxylic acids, direct esterification can be achieved by reacting the acid with an alcohol under acidic conditions. researchgate.net However, the reactivity can be influenced by steric hindrance around the carboxylic acid group. researchgate.net

A highly effective method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride. dergipark.org.tr The resulting pyrazole-3-carbonyl chloride is then reacted with the desired alcohol (e.g., ethanol) to form the corresponding ester, such as ethyl 5-ethyl-1H-pyrazole-3-carboxylate. dergipark.org.tr The Schotten-Baumann method, which involves reacting the acid chloride with an alcohol, is a common application of this strategy. dergipark.org.tr

Table 2: Selected Esterification Methods for Pyrazole Carboxylic Acids

| Pyrazole Substrate | Reagents | Product | Reference(s) |

|---|---|---|---|

| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | 1. Thionyl Chloride2. Various Alcohols | Corresponding Pyrazole-3-carboxylate Esters | dergipark.org.tr |

| Pyrazole-3- and 4-carboxylic acids | CBr₄ / Methanol | Corresponding Methyl Esters | researchgate.net |

The final step in many syntheses of this compound is the hydrolysis of its corresponding ester, typically an ethyl or methyl ester. nih.gov This transformation is most commonly achieved through saponification, which involves heating the ester in the presence of a strong base. nih.gov

Alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are frequently used in a solvent like water, ethanol (B145695), or a mixture thereof. google.comchemicalbook.com The reaction mixture is heated, often to reflux, to drive the hydrolysis to completion. chemicalbook.com Following the reaction, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid (HCl), to precipitate the final carboxylic acid product. chemicalbook.com This acidification step is crucial for isolating the compound in its acidic form. The process is generally high-yielding. chemicalbook.com

Table 3: Conditions for Hydrolysis of Pyrazole Esters

| Starting Ester | Hydrolysis Reagents | Reaction Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Ethyl 5-methylpyrazole-3-carboxylate | NaOH, Ethanol | Reflux for 1 hour, then acidification | 5-Methyl-1H-pyrazole-3-carboxylic acid | chemicalbook.com |

| Diethyl dicarboxylate of bis(pyrazol-1-yl)alkane | Alkaline Hydrolysis | Not specified | Dicarboxylic acids | nih.gov |

| 1-Aryl-3-ethoxycarbonyl-5-styryl-pyrazoles | Not specified | Not specified | Corresponding carboxylic acids | nih.gov |

Advanced One-Pot Synthesis Techniquesrsc.org

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single process without isolating intermediates, offering a more sustainable and cost-effective approach to complex molecules. organic-chemistry.org

A notable advanced methodology for synthesizing pyrazole-3-carboxylic acids is the "one-pot" sequence that integrates a Claisen condensation, a Knorr pyrazole synthesis, and hydrolysis. organic-chemistry.org This approach avoids the need to handle potentially unstable 2,4-diketo ester intermediates. organic-chemistry.org

In a process developed for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which can be conceptually adapted, a sterically hindered Claisen condensation is mediated by sodium methoxide (B1231860) (MeONa) and lithium chloride (LiCl). organic-chemistry.org This is immediately followed by the Knorr cyclization with a hydrazine and subsequent in-situ hydrolysis of the resulting ester. The use of LiCl was found to be crucial for stabilizing intermediates and improving yields. organic-chemistry.org This green chemistry-oriented method is operationally simple and demonstrates broad substrate compatibility, making it suitable for larger-scale applications. organic-chemistry.org

Table 4: Findings from a One-Pot Claisen-Knorr-Hydrolysis Sequence

| Reactant Type | Key Feature | Outcome | Reference |

|---|---|---|---|

| Various arylhydrazines | Electron-deficient groups | Improved yields | organic-chemistry.org |

| Various alkylphenones | Sterically challenging substrates | Produced respectable yields | organic-chemistry.org |

Oxidation Strategies for Pyrazole Carboxylic Acid Derivatives

Another fundamental strategy for synthesizing pyrazole carboxylic acids involves the oxidation of a pre-existing alkyl group on the pyrazole ring. libretexts.org Strong oxidizing agents are capable of converting alkyl side-chains on aromatic and heteroaromatic rings into carboxylic acid groups. commonorganicchemistry.commasterorganicchemistry.compressbooks.pub This method is particularly useful when a pyrazole with an alkyl substituent at the desired position is more readily accessible than the corresponding carboxylic acid.

Potassium permanganate (B83412) (KMnO₄) is a powerful and widely used oxidizing agent for the conversion of alkyl side-chains on aromatic rings to carboxylic acids. libretexts.orgpressbooks.pub This transformation is effective for alkyl groups attached to the pyrazole ring. A well-documented analogous reaction is the oxidation of 3,5-dimethylpyrazole (B48361) with potassium permanganate in a heated aqueous solution. chemicalbook.com This reaction selectively oxidizes one of the methyl groups to a carboxylic acid, yielding 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com

By analogy, the synthesis of this compound could be achieved by the selective oxidation of the methyl group of a 5-ethyl-3-methyl-1H-pyrazole precursor. The benzylic protons on the methyl group make it susceptible to oxidation while the ethyl group remains intact under controlled conditions. The reaction proceeds by heating the alkyl-substituted pyrazole with an aqueous solution of KMnO₄. After the reaction, the manganese dioxide byproduct is removed, and the desired carboxylic acid is isolated by acidification of the filtrate. chemicalbook.com

Table 1: Analogous Oxidation of 3,5-Dimethylpyrazole

| Reactant | Reagent | Product | Yield | Reference |

| 3,5-Dimethyl-1H-pyrazole | Potassium Permanganate (KMnO₄) | 5-Methyl-1H-pyrazole-3-carboxylic acid | 18% | chemicalbook.com |

Stereoselective and Regioselective Synthesis Considerations

When synthesizing asymmetrically substituted pyrazoles like the target compound, controlling the regioselectivity—the specific placement of substituents at different positions on the ring—is a critical challenge. ewha.ac.kr The reaction of an unsymmetrical precursor, such as a 1,3-diketone, with hydrazine can potentially yield two different regioisomeric pyrazoles. nih.govconicet.gov.ar Therefore, significant research has focused on directing the reaction to favor the desired isomer.

The primary method for controlling functional group placement is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. wikipedia.orgrrbdavc.org To synthesize this compound, one would start with a 1,3-dicarbonyl precursor that has an ethyl group and a carboxylic acid precursor group in the correct positions. For example, a diketone like 5,5,5-trichloro-1-ethylpentane-2,4-dione could be reacted with hydrazine. The trichloromethyl group serves as a precursor to the carboxylic acid moiety. acs.org The difference in reactivity between the two carbonyl groups in the unsymmetrical diketone directs the initial nucleophilic attack by hydrazine, thereby determining the final arrangement of the substituents on the pyrazole ring. conicet.gov.ar

Recent methodologies have been developed for the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. acs.org This approach provides a direct route to specific regioisomers.

The outcome of a pyrazole synthesis can be dramatically influenced by the specific reaction conditions employed. Factors such as the solvent, temperature, and catalysts can significantly alter the ratio of regioisomers produced. nih.gov

Research has shown that the choice of solvent is crucial. In the reaction between nonsymmetrical 1,3-diketones and substituted hydrazines, switching from a standard solvent like ethanol to a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the regioselectivity, often yielding almost exclusively one isomer. conicet.gov.aracs.org Similarly, using aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), has been shown to provide high regioselectivity at room temperature. organic-chemistry.org The nature of the hydrazine reactant (e.g., free base versus a hydrochloride salt) can also completely reverse the regiochemical outcome in certain systems. acs.org

Table 2: Effect of Solvent on Regioselectivity of Pyrazole Synthesis

| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomer Ratio (desired:undesired) | Reference |

| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | ~50:50 | nih.gov |

| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Hexafluoroisopropanol (HFIP) | 97:3 | conicet.gov.ar |

| Various 1,3-diketones | Arylhydrazines | Ethanol | Low to moderate selectivity | organic-chemistry.org |

| Various 1,3-diketones | Arylhydrazines | N,N-Dimethylacetamide (DMAc) | High selectivity (e.g., >95:5) | organic-chemistry.org |

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact. nih.govresearchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water. thieme-connect.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often assisted by microwave irradiation, which can reduce reaction times and simplify purification. mdpi.comresearchgate.net

Alternative Reagents: Employing safer alternatives to hazardous reagents. A notable example is the use of tosylhydrazone salts as stable precursors for the in-situ generation of diazo compounds, which avoids the need to handle potentially explosive diazoalkanes directly. mdpi.comresearchgate.net

Catalysis: Utilizing recyclable or eco-friendly catalysts, such as nano-ZnO, to promote reactions in aqueous media. nih.govmdpi.com

One-Pot Procedures: Designing multi-component reactions where multiple synthetic steps are carried out in a single reaction vessel. mdpi.comnih.govrsc.org This approach improves atom economy, reduces waste from intermediate purification steps, and saves energy and time. nih.govresearchgate.net

These sustainable methods are integral to the modern synthesis of heterocyclic compounds, including this compound, aiming for processes that are not only efficient but also environmentally responsible. nih.gov

Development of Eco-friendly Solvent Systems

The push towards sustainable chemistry has led to significant research into replacing hazardous organic solvents with greener alternatives in pyrazole synthesis. researchgate.net The primary goals are to reduce environmental impact, improve safety, and often, simplify product isolation.

Key developments include:

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ekb.eg Many modern synthetic protocols for pyrazole derivatives are now adapted for aqueous or aqueous-ethanolic systems. nih.gov These methods are often employed in multicomponent reactions to produce various pyrazole-fused heterocycles. nih.gov

Solvent-Free Conditions: An even more environmentally friendly approach involves conducting reactions without any solvent. clockss.orgnih.gov One such method for synthesizing pyrazole derivatives utilizes a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide, as a reaction medium at room temperature, achieving product yields of 75–86%. clockss.orgnih.gov

One-Pot Procedures: The development of one-pot synthesis, where multiple reaction steps are carried out in the same vessel, minimizes the use of solvents for intermediate purification steps. This approach has been successfully used for creating 3(5)-alkylpyrazoles through a sequence of protection, lithiation, alkylation, and deprotection in a single pot. youtube.com

These green strategies are integral to the modern synthesis of pyrazole scaffolds and are applicable to the industrial production of this compound and its derivatives. researchgate.net

Catalyst Development for Enhanced Reaction Efficiency

Catalysis is at the heart of modern organic synthesis, and the production of pyrazoles has benefited immensely from the development of novel catalytic systems. These catalysts aim to improve reaction rates, yields, and selectivity while often being recyclable, which aligns with the principles of green chemistry.

A variety of catalysts have been employed in the synthesis of pyrazole carboxylates and related structures:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. Examples include metal oxides on silica (B1680970) supports (e.g., CeO₂/SiO₂), polymer-bound acids, and magnetic nanoparticles like CoFe₂O₄ which can be recovered using an external magnet. nih.govnih.gov A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been shown to be highly effective for synthesizing 5-amino-1H-pyrazole-carbonitriles in a water/ethanol solvent system with excellent yields (85–93%). google.com

Brønsted and Lewis Acids: Both Brønsted and Lewis acids are widely used. Sulfamic acid and scandium triflate (Sc(OTf)₃) are effective homogeneous catalysts. google.com Recently, a heterogeneous Brønsted acid nanocatalyst derived from natural asphalt (B605645) (Re-NA–CH₂CO₂H) has been used for the synthesis of pyrano[2,3-c]pyrazoles in water. ekb.eg

Ionic Liquids: Magnetic ionic liquids, such as 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), have been used as recyclable catalysts for the one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters under solvent-free conditions.

Photocatalysts: Innovative methods include the use of photoredox catalysts under green-light irradiation for the regioselective synthesis of pyrazoles. wipo.int

The table below summarizes various catalysts used in the synthesis of pyrazole derivatives, highlighting the diversity of modern catalytic approaches.

| Catalyst Type | Specific Example | Application | Key Advantages |

|---|---|---|---|

| Heterogeneous Nano-Catalyst | LDH@PTRMS@DCMBA@CuI | Synthesis of 5-amino-1H-pyrazole-carbonitriles | High yield, reusable, eco-friendly solvent system (H₂O/EtOH) |

| Magnetic Nanoparticles | Magnetic nano-[CoFe₂O₄] | Synthesis of pyrano[2,3-c]pyrazole derivatives | Easy recovery with a magnet, ultrasonic irradiation |

| Heterogeneous Brønsted Acid | Re-NA–CH₂CO₂H (from natural asphalt) | Synthesis of pyrano[2,3-c]pyrazoles | Sustainable/natural source, use in water, reusable |

| Ionic Liquid | [bmim][FeCl₄] | Synthesis of pyrazole 4-carboxylic acid ethyl esters | Recyclable, solvent-free conditions |

| Photocatalyst | Photoredox catalyst (unspecified) | Regioselective synthesis of pyrazoles | Mild conditions (green-light), novel reaction pathways |

Synthesis of Key Intermediates and Precursors

The strategic synthesis of intermediates is fundamental to accessing complex molecules. For this compound, its corresponding ethyl ester is a crucial intermediate, and the pyrazole core itself is a precursor for fused heterocyclic systems.

Preparation of Ethyl Pyrazole Carboxylate Derivatives

Ethyl pyrazole carboxylates are versatile intermediates. The classical and most common method for their synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. wipo.intresearchgate.net

A typical pathway to obtain an ethyl 5-substituted-1H-pyrazole-3-carboxylate involves:

Reaction of diethyl oxalate with a ketone (e.g., an acetophenone (B1666503) derivative) in the presence of a base like sodium ethoxide to form an intermediate ethyl-2,4-dioxo-butanoate derivative. nih.gov

Cyclization of this dioxo-ester intermediate with hydrazine hydrate in a suitable solvent such as glacial acetic acid to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. nih.gov

Variations on this fundamental approach allow for the synthesis of a wide array of derivatives. For instance, a regiocontrolled methodology has been developed that can selectively produce either 1,3- or 1,5-regioisomers of pyrazole carboxylates by choosing between arylhydrazine hydrochlorides or the corresponding free hydrazine. nih.gov Furthermore, to avoid hazardous reagents like dimethyl sulfate, greener methods have been developed. One such method for the N-methylation of a pyrazole ring involves using dimethyl carbonate with NaH in a dimethylformamide (DMF) solvent.

The following table outlines different strategies for the preparation of ethyl pyrazole carboxylate derivatives.

| Product Type | Key Reactants | Reagents/Conditions | Reference |

|---|---|---|---|

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Diethyl oxalate, Acetophenone derivatives, Hydrazine hydrate | 1. Sodium ethoxide; 2. Glacial acetic acid | nih.gov |

| Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | Diethyl [(dimethylamino)methylene]malonate, Arylhydrazines | 1. Acid-catalyzed transamination; 2. Base-catalyzed cyclization | |

| Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates | Methyl malonyl chloride, Arylhydrazines | 1. Acylation; 2. Cyclization with tert-butoxy-bis(dimethylamino)methane | |

| 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | 3-Ethyl-5-pyrazole carboxylic acid ethyl ester, Dimethyl carbonate | NaH, Dimethylformamide (DMF), 80-140 °C |

Synthesis of Pyrazolo[4,3-d]pyrimidine System Precursors

The pyrazole nucleus, particularly aminopyrazole carboxylic acids and their derivatives, serves as a critical precursor for the synthesis of fused heterocyclic systems like pyrazolopyrimidines. The pyrazolo[4,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry.

The synthesis of these fused systems typically involves the construction of the pyrimidine (B1678525) ring onto a pre-formed pyrazole ring. A key strategy starts with a 5-aminopyrazole derivative. An efficient, modern approach for synthesizing 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones involves an intramolecular Friedel-Crafts type cyclization, which has been shown to be a practical method for producing these compounds in good yield. clockss.org

A general synthetic sequence can be described as follows:

Preparation of the Pyrazole Precursor: A suitably substituted aminopyrazole, often an aminopyrazole carboxylate or carboxamide, is synthesized first.

Ring Annulation: The pyrimidine ring is formed by reacting the aminopyrazole with a reagent that provides the necessary carbon and nitrogen atoms. For example, the reaction of a 5-aminopyrazole derivative with urea (B33335) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can form the dihydropyrimidinedione ring. clockss.org

Cyclization and Functionalization: The final pyrazolo[4,3-d]pyrimidine system is formed via cyclization. Subsequent chemical modifications can then be performed to introduce various substituents at different positions on the bicyclic core to develop novel compounds with specific biological activities. clockss.org For instance, researchers have designed and synthesized four series of novel pyrazolo[4,3-d]pyrimidine compounds as potential anti-inflammatory agents.

This strategic use of pyrazole carboxylic acid derivatives as foundational blocks highlights their importance in building the molecular complexity required for advanced applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Investigating the Influence of Substituents on Biological Efficacy

The ethyl group at the C5 position of the pyrazole (B372694) ring, while seemingly simple, has a significant impact on the molecule's biological activity through steric and electronic contributions. As a small, electron-donating alkyl group, it influences the molecule's lipophilicity and its interaction with hydrophobic pockets within a protein's active site.

The carboxylic acid group at the C3 position is a critical functional group that often dictates the nature and strength of a molecule's interaction with its biological target. nih.gov This moiety can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens), enabling it to form strong, directional interactions with amino acid residues in an enzyme's active site. nih.gov

The significance of the pyrazole-3-carboxylic acid scaffold is well-documented in the development of various enzyme inhibitors. For example, a series of 5-aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII. nih.gov In these cases, the carboxylate group is crucial for binding within the active site, often interacting with key residues and metal ions. nih.govnih.gov Docking studies have shown that the carboxylate can coordinate with the catalytic zinc ion in the active site of some CAs or form hydrogen bonds with surrounding amino acid residues, providing the primary anchoring point for the inhibitor. nih.gov Furthermore, the acidic nature of this group means it is typically ionized at physiological pH, and the resulting carboxylate anion can form potent ionic interactions (salt bridges) with positively charged residues like arginine or lysine, significantly enhancing binding affinity. jst.go.jp

Tautomerism and Isomerism in Pyrazole Carboxylic Acids

N-unsubstituted pyrazoles, including 5-ethyl-1H-pyrazole-3-carboxylic acid, are characterized by the phenomenon of annular tautomerism, where the proton on the ring nitrogen can migrate between the two nitrogen atoms (N1 and N2). This dynamic equilibrium results in two distinct tautomeric forms, which can have different physicochemical properties and biological activities. nih.gov

Prototropic annular tautomerism in 3,5-disubstituted pyrazoles involves the equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole forms. For the title compound, this means an equilibrium exists between this compound and 3-ethyl-1H-pyrazole-5-carboxylic acid. The position of this equilibrium is not static; it is influenced by several factors including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid). researchgate.netrsc.org In solution, the two tautomers are often in rapid exchange, which can result in averaged signals in NMR spectroscopy unless the temperature is lowered sufficiently to slow the exchange rate. researchgate.net The ability to form specific intermolecular or intramolecular hydrogen bonds can also stabilize one tautomer over the other. nih.gov

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for studying the tautomerism of pyrazoles. researchgate.netnih.gov These methods allow for the calculation of the relative energies of the different tautomers in the gas phase and in various solvents, providing insight into their relative stabilities. nih.gov Studies on analogous molecules like ethyl 5-methyl-1H-pyrazole-3-carboxylate show that the energy difference between tautomers can be small, indicating that both forms can coexist in significant populations. mdpi.com

DFT calculations can predict which tautomer is more stable and by how much energy. For instance, calculations on 3(5)-disubstituted pyrazoles with ester groups have modeled the relative Gibbs free energies (ΔG) of the different tautomers, confirming that the tautomeric preference is a delicate balance of factors. mdpi.com These models are crucial for understanding the behavior of these molecules at a molecular level, as the predominant tautomer is the one that will likely interact with a biological target.

Table 1: Calculated Relative Energies of Tautomers for a 3,5-Disubstituted Pyrazole Analog This interactive table presents theoretical data for methyl/ester-substituted pyrazole analogs, illustrating the energetic differences between tautomers as calculated by computational models. Data is generalized from findings on similar structures.

Substituents (R1, R2) Tautomer Relative Energy (kcal/mol) in Chloroform Source CH3, COOMe 5-Methyl-1H-pyrazole-3-carboxylate 0.00 (Reference) rsc.org CH3, COOMe 3-Methyl-1H-pyrazole-5-carboxylate +0.82 rsc.org

The electronic properties of the substituents at the C3 and C5 positions are a primary determinant of tautomeric preference. There is a general principle that electron-donating groups (like alkyl groups) tend to favor the tautomer where the substituent is at the C5 position (i.e., the NH is at N1, adjacent to the C5-substituent). Conversely, electron-withdrawing groups (like nitro or carboxyl groups) tend to stabilize the tautomer where they are at the C3 position. mdpi.com

In the case of this compound, the molecule has an electron-donating ethyl group and an electron-withdrawing carboxylic acid group. This creates a competing effect. However, studies on similar pyrazoles, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, have shown through X-ray crystallography that the tautomer with the ester (an electron-withdrawing group) at position 3 is the one present in the solid state. mdpi.com This suggests that for this compound, the tautomer where the carboxylic acid is at position 3 (and the ethyl group at position 5) is likely to be the more stable form. This preference can, however, be influenced by the solvent environment.

Table 2: Tautomer Distribution of 1H-Pyrazole-3-(N-tert-butyl)-carboxamide in Solution This interactive table shows the experimentally determined ratio of two tautomers for a pyrazole carboxamide analog in solution at room temperature, demonstrating the influence of the substituent on the equilibrium.

Tautomer Percentage in Solution (293 K) Source 1H-Pyrazole-3-(N-tert-butyl)-carboxamide 90% nih.gov 1H-Pyrazole-5-(N-tert-butyl)-carboxamide 10% nih.gov

Molecular Design Principles for Targeted Applications

The design of molecules based on the this compound scaffold for specific applications is guided by a systematic exploration of its structure-activity relationship (SAR) and structure-property relationship (SPR). Researchers have strategically modified the core pyrazole structure to enhance potency and selectivity for various biological targets. These modifications primarily involve substitutions at the N-1, C-4, and C-5 positions of the pyrazole ring, as well as alterations to the carboxylic acid group at the C-3 position.

A significant focus of molecular design has been the development of novel anti-inflammatory agents. nih.gov The core principle involves the synthesis of a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives to investigate how different substituents at the C-5 position influence anti-inflammatory activity. nih.gov The rationale is that the electronic and steric properties of the substituent at this position can significantly modulate the compound's interaction with its biological target.

Another key design strategy involves the N-alkylation and C-4 arylation of the pyrazole ring to create analogues with potential cytotoxic activity against cancer cell lines. nih.gov The introduction of different aryl groups via Suzuki cross-coupling reactions allows for a broad exploration of the chemical space around the core scaffold. nih.gov This approach is based on the principle that varying the nature and position of these substituents can fine-tune the molecule's physicochemical properties, such as lipophilicity and molecular shape, which are critical for cellular uptake and target engagement. nih.gov

Furthermore, the ester or amide functionality at the C-3 position is a common point for modification to influence the compound's pharmacokinetic properties. For instance, converting the carboxylic acid to its ethyl ester is a frequent initial step in the synthesis of more complex derivatives. nih.gov This modification can enhance cell permeability and bioavailability.

The following data tables summarize key research findings that illustrate these molecular design principles.

Table 1: SAR of C-5 Substituted Ethyl 1H-pyrazole-3-carboxylate Derivatives as Anti-inflammatory Agents

| Compound | C-5 Substituent | Anti-inflammatory Activity (% inhibition) |

| 2e | 2,3-dimethoxyphenyl | Significant |

| 2f | 3,4-dimethoxyphenyl | Significant |

| Data sourced from a study on the synthesis and anti-inflammatory evaluation of novel pyrazole derivatives. nih.gov |

The results indicate that the presence of dimethoxyphenyl groups at the C-5 position leads to significant anti-inflammatory activity, suggesting that electron-donating and moderately bulky substituents are favorable for this biological endpoint. nih.gov

Table 2: Influence of N-1 and C-4 Substituents on Cytotoxicity

| Compound | N-1 Substituent | C-4 Substituent | C-5 Substituent | Biological Target |

| 4a-k | 2-oxo-2-arylethyl | Bromo | Aryl | Colorectal cancer cell lines |

| 6a' | 2-oxo-2-phenylethyl | Phenyl | Phenyl | Colorectal cancer cell lines |

| Data synthesized from research on pyrazole-based lamellarin O analogues. nih.gov |

This table highlights the design principle of multi-site modification to explore a wider range of biological activities. The introduction of a 2-oxo-2-arylethyl group at the N-1 position and various aryl groups at the C-4 and C-5 positions was explored for cytotoxic effects. nih.gov

Advanced Analytical Techniques for Characterization and Research

Spectroscopic Methods for Structural Elucidation

Structural elucidation is a puzzle solved by assembling spectral data from various sources. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon and proton frameworks, Infrared (IR) spectroscopy identifies the functional groups present, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic structure.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms. For 5-ethyl-1H-pyrazole-3-carboxylic acid, both ¹H and ¹³C NMR are essential. thieme-connect.de

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the ethyl group, the pyrazole (B372694) ring, the carboxylic acid, and the N-H group. youtube.com

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The pyrazole ring has a single proton (C4-H) which would appear as a singlet. The acidic proton of the carboxylic acid (COOH) is often a broad singlet at a downfield chemical shift (typically 10-13 ppm) and can exchange with deuterium (B1214612) oxide (D₂O). princeton.edu The N-H proton of the pyrazole ring also gives a signal that can be broad and its position can vary depending on the solvent and concentration. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~ 1.2 | Triplet |

| CH₂ (ethyl) | ~ 2.7 | Quartet |

| C4-H (pyrazole) | ~ 6.5 | Singlet |

| COOH | ~ 12-13 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~ 13 |

| CH₂ (ethyl) | ~ 20 |

| C4 (pyrazole) | ~ 105 |

| C3 (pyrazole) | ~ 145 |

| C5 (pyrazole) | ~ 150 |

Note: Predicted values are based on typical chemical shifts for pyrazole and carboxylic acid derivatives. jocpr.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound would display several characteristic absorption bands. nist.gov

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. orgchemboulder.com The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1690-1760 cm⁻¹. orgchemboulder.com The N-H stretch of the pyrazole ring is expected around 3100-3500 cm⁻¹. C-H stretching vibrations from the ethyl group and the pyrazole ring will be observed in the 2850-3100 cm⁻¹ region. libretexts.org The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |

| C-H (Alkyl, Aromatic) | Stretch | 2850-3100 | Medium-Strong |

| N-H (Pyrazole) | Stretch | 3100-3500 | Medium, Broad |

| C=O (Carboxylic Acid) | Stretch | 1690-1760 | Strong |

| C=N, C=C (Pyrazole) | Stretch | 1400-1600 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Medium |

Note: Values are based on standard IR correlation tables and data for similar compounds. orgchemboulder.comnist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound through the molecular ion peak (M⁺) and structural information from the fragmentation pattern. youtube.comchemguide.co.uk

For this compound (C₆H₈N₂O₂), the exact molecular weight is approximately 140.06 g/mol . The mass spectrum would show a molecular ion peak at this m/z value. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org For this specific molecule, cleavage of the ethyl group ([M-29]⁺) is also a likely fragmentation pathway. youtube.com The fragmentation of the pyrazole ring itself can lead to a series of characteristic smaller ions. researchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 140 | [M]⁺ (Molecular Ion) |

| 123 | [M - OH]⁺ |

| 111 | [M - C₂H₅]⁺ |

Note: Fragmentation is complex and other peaks will be present.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the pyrazole ring. nist.gov

The pyrazole ring in this compound constitutes a chromophore. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the pyrazole ring. The exact position of the maximum absorbance (λ_max) can be influenced by the solvent and the substituents on the ring. For simple pyrazole derivatives, these absorptions typically occur in the ultraviolet region, below 300 nm. libretexts.orgscience-softcon.de The carboxylic acid group can also influence the electronic transitions. nist.gov

Table 5: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~ 210-240 | Pyrazole Ring |

Note: Values are approximate and highly dependent on the solvent used for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For pyrazole carboxylic acids, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. In research, it is routinely used to monitor the progress of synthesis reactions, separate the target compound from impurities, and determine the purity of the final product. nih.gov

The analysis of pyrazole derivatives often employs reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, in the characterization of related ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, an ultra-performance liquid chromatography (UPLC) system, a high-resolution version of HPLC, was utilized. doi.org The system was coupled with a mass spectrometer (UPLC/MS) to provide definitive identification of the separated components based on their mass-to-charge ratio. doi.org The mobile phase typically consists of a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile, run in a gradient to ensure efficient separation of all components. doi.org

Table 1: Example UPLC/MS Conditions for Analysis of a Pyrazole Carboxylate Derivative

| Parameter | Value |

|---|---|

| Column | Agilent SB CN (1.8 µm, 2.1 x 50mm) doi.org |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water doi.org |

| Mobile Phase B | Acetonitrile doi.org |

| Flow Rate | 0.6 mL/min doi.org |

| Gradient | 0-100% B doi.org |

| Detection | Mass Spectrometry (MS) doi.org |

This table is illustrative of conditions used for a related pyrazole derivative and may be adapted for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. lmaleidykla.lt Due to its high polarity and low volatility, this compound is not suitable for direct GC analysis. However, it can be readily analyzed after conversion into a more volatile derivative, most commonly an ester such as its ethyl or methyl ester. amazonaws.com

The process involves a chemical reaction known as derivatization. For carboxylic acids, this often involves silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification. lmaleidykla.lt Once derivatized, the resulting less polar and more volatile compound can be injected into the GC system. The separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or, for more definitive structural information, a Mass Spectrometer (GC-MS). amazonaws.com This approach is frequently used in synthetic chemistry to check for the complete conversion of reactants. amazonaws.com The NIST WebBook contains mass spectrometry data for the related ethyl 5-methyl-1H-pyrazole-3-carboxylate, which is essential for its identification in GC-MS analysis. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive proof of a molecule's connectivity, conformation, and stereochemistry. For novel pyrazole compounds, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal as it confirms the proposed structure beyond any doubt.

The technique involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact coordinates of each atom. This method has been successfully used to confirm the (E)-configuration of a related hydrazonoic derivative of 5-methyl-1H-pyrazole-3-carbohydrazide. researchgate.net This level of structural detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state, which governs the material's physical properties.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

In the synthesis of novel pyrazole derivatives, elemental analysis is a standard part of the characterization data reported in scientific literature. nih.govdergipark.org.tr For a newly synthesized batch of a compound like this compound (C₆H₈N₂O₂), the experimentally determined percentages of C, H, and N must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to be considered pure.

Table 2: Theoretical vs. Found Elemental Analysis for a Representative Pyrazole Derivative

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 66.21 | 66.05 dergipark.org.tr |

| Hydrogen (H) | 3.70 | 3.71 dergipark.org.tr |

| Nitrogen (N) | 9.65 | 9.61 dergipark.org.tr |

Data presented is for 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide, illustrating the format and precision of elemental analysis results. dergipark.org.tr

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT for a wide range of chemical analyses. For similar molecules, calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain accurate results. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a planar conformation, suggesting that all its atoms lie in the same plane. nih.gov This planarity is often a result of the conjugated π-systems within the molecule. A similar planarity would be expected for the pyrazole (B372694) and carboxylic acid groups in 5-ethyl-1H-pyrazole-3-carboxylic acid, with the ethyl group having rotational freedom.

Conformational analysis would involve rotating the flexible bonds—specifically the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the pyrazole ring—to identify all possible stable conformers and determine their relative energies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and based on typical bond lengths and angles for similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N-N (pyrazole) | ~1.34 Å |

| C=O (carboxyl) | ~1.21 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-C (ethyl) | ~1.53 Å | |

| Bond Angle | N-N-C (pyrazole) | ~108° |

| O-C=O (carboxyl) | ~123° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov These predicted spectra can be correlated with experimental data to confirm the structure.

For a pyrazole carboxylic acid derivative, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band around 3500-2500 cm⁻¹. nih.gov

C=O stretching of the carboxylic acid, a strong band around 1700-1750 cm⁻¹.

N-H stretching of the pyrazole ring, usually in the 3100-3500 cm⁻¹ region.

C-H stretching from the ethyl group and pyrazole ring, typically between 2800-3100 cm⁻¹.

C-N and C-C stretching vibrations within the pyrazole ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the electrophilic and nucleophilic sites of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would be centered on the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid (O-H) and the hydrogen on the pyrazole nitrogen (N-H) would be the most positive regions.

Green regions represent near-neutral potential.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction sites. nih.gov

Quantum Chemical Descriptors Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability to donate an electron. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring.

LUMO: Represents the ability to accept an electron. The LUMO is typically located over the electron-withdrawing carboxylic acid group and the pyrazole ring.

HOMO-LUMO Gap (ΔE): A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more reactive.

Table 2: Hypothetical FMO Properties for this compound This table is illustrative. Actual values would require specific DFT calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (stabilization energy, E(2)). researchgate.netresearchgate.net

Key interactions in this compound would likely include:

Intramolecular Hydrogen Bonding: A strong interaction between a lone pair on the pyrazole nitrogen and the hydrogen of the carboxylic acid group.

π-conjugation: Delocalization of π-electrons across the pyrazole ring and the carboxylic acid group, contributing significantly to the molecule's stability.

Hyperconjugation: Interactions between the C-H and C-C sigma bonds of the ethyl group and the π-system of the pyrazole ring.

NBO analysis also provides the natural population analysis, which gives the charge distribution on each atom, offering further insight into the molecule's reactive sites. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a ligand such as this compound, MD simulations can provide deep insights into its conformational flexibility and its binding stability when interacting with a biological target, such as a protein or enzyme. These simulations can reveal the dynamic nature of the ligand-protein complex, highlighting key interactions and potential conformational changes that are not apparent from static models. eurasianjournals.com

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on analogous pyrazole derivatives demonstrates the utility of this technique. For instance, MD simulations have been employed to investigate the binding stability of pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α). nih.gov In such studies, the simulation is typically run for a significant duration, such as 100 nanoseconds, to observe the stability of the docked compound within the active site of the target protein. nih.gov The root mean square deviation (RMSD) of the ligand and protein are calculated to assess the stability of the complex over the simulation period. nih.gov

Similarly, MD simulations have been used to validate the stability of pyrazole derivatives within the catalytic domain of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. rsc.org These simulations help to confirm that the binding mode predicted by molecular docking is maintained over time, reinforcing the credibility of the predicted interactions. rsc.org The insights gained from these simulations on related pyrazole structures can inform the design of future studies on this compound to explore its potential interactions with various biological targets.

In Silico Drug Discovery and Molecular Docking Studies

In silico drug discovery leverages computational methods to identify and optimize potential drug candidates. Molecular docking is a cornerstone of this approach, predicting the preferred orientation of a ligand when bound to a target molecule to form a stable complex.

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns between a ligand and a protein's active site. For pyrazole derivatives, docking studies have been widely used to explore their potential as enzyme inhibitors. For example, various pyrazole compounds have been docked into the active sites of enzymes like rearranged during transfection (RET) kinase, cyclooxygenase (COX) enzymes, and carbonic anhydrases to predict their binding modes. nih.govnih.govdergipark.org.tr

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, would be built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on factors like intermolecular forces and geometric complementarity.

Studies on related pyrazole-carboxamides have shown that these molecules can establish key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of human carbonic anhydrase I and II. nih.gov For other pyrazole derivatives, docking has revealed interactions with the hinge region of kinases like VEGFR-2, a critical target in oncology. nih.gov These studies provide a framework for how this compound could be computationally screened against various protein targets to predict its potential biological activity.

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Target Protein | Key Findings |

| Pyrazole-containing imides | Heat Shock Protein 90α (Hsp90α) | Identification of potential binding modes and crucial interactions within the active site. nih.gov |

| General Pyrazole Derivatives | Rearranged during Transfection (RET) Kinase | Revealed important active site residues for inhibition and consistent hydrophobic and hydrogen-bond interactions. nih.govresearchgate.net |

| Pyrazole-carboxamides | Carbonic Anhydrase I & II (hCA I & hCA II) | Showed favorable interactions compared to a reference inhibitor, acetazolamide. nih.gov |

| Pyrazole-based analogs | Cyclin-dependent kinase 2 (CDK2) | Adopted a similar binding mode to a known inhibitor within the CDK2 binding site. rsc.org |

| Heteroaryl-pyrazole carboxylic acids | Human Carbonic Anhydrase XII (hCA XII) | Provided insights into an indirect interference mechanism with the zinc ion in the active site. nih.gov |

This table is generated based on findings for pyrazole derivatives and provides a predictive framework for this compound.

Pharmacophore modeling is another vital in silico technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

This model defines the critical chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships required for binding to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the advancement of research on 5-ethyl-1H-pyrazole-3-carboxylic acid. While general methods for pyrazole (B372694) synthesis are well-established, future research could focus on pathways tailored to this specific derivative.

One promising avenue involves the adaptation of existing methods for related compounds. For instance, a common route to pyrazole-3-carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov A potential synthetic strategy for ethyl 5-ethyl-1H-pyrazole-3-carboxylate, a precursor to the carboxylic acid, could involve the reaction of a β-keto ester bearing an ethyl group with hydrazine hydrate (B1144303). Subsequent hydrolysis of the resulting ester would yield the desired this compound.

Furthermore, the synthesis of related compounds like 5-methyl-1H-pyrazole-3-carboxylic acid has been achieved through the oxidation of 3,5-dimethylpyrazole (B48361). chemicalbook.com A similar approach could be investigated for the synthesis of this compound, potentially starting from a precursor with an ethyl and a methyl group on the pyrazole ring, followed by selective oxidation.

Future research should also explore greener and more atom-economical synthetic methods. This could include the use of novel catalysts, flow chemistry techniques, and microwave-assisted synthesis to improve yields, reduce reaction times, and minimize waste. acs.org

Table 1: Potential Synthetic Precursors and Methods

| Precursor 1 | Precursor 2 | Reaction Type | Potential Product |

| Ethyl 2,4-dioxohexanoate | Hydrazine hydrate | Cyclocondensation | This compound |

| 3-ethyl-5-methyl-1H-pyrazole | Oxidizing agent (e.g., KMnO4) | Oxidation | This compound |

Development of New Pharmacological Applications

The pyrazole nucleus is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govnih.gov While specific pharmacological data for this compound is not yet available, its structural similarity to other bioactive pyrazoles suggests significant potential.

Future pharmacological research should involve comprehensive screening of this compound and its derivatives against a variety of biological targets. Studies on related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown promising anti-inflammatory activity, suggesting that the this compound scaffold could be a valuable starting point for the development of new anti-inflammatory agents. nih.gov

Moreover, pyrazole-3-carboxylic acid derivatives have been investigated as nitric oxide donors, which could have implications for cardiovascular diseases and other conditions. nih.gov Investigating the potential of this compound in this context could open up new therapeutic avenues. High-throughput screening and computational modeling can be employed to identify potential protein targets and guide the design of more potent and selective analogs.

Advanced Materials Science Integration

The unique structural features of pyrazole-based compounds, including their ability to coordinate with metal ions, make them attractive building blocks for the development of advanced materials. The carboxylic acid functional group in this compound provides a key site for incorporation into larger structures such as metal-organic frameworks (MOFs) and coordination polymers.

Future research in materials science could explore the use of this compound as a ligand for the synthesis of novel MOFs. The ethyl group at the 5-position could influence the porosity, stability, and guest-binding properties of the resulting frameworks, potentially leading to materials with tailored applications in gas storage, separation, and catalysis.